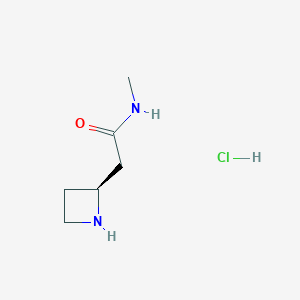
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
N-Methylation: Introduction of the N-methyl group can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the azetidine ring or other functional groups.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Azetidin-2-yl)-N-methylacetamide: The free base form of the compound.
®-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride: The enantiomer of the compound.
Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Uniqueness
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other azetidine derivatives.
Propriétés
Formule moléculaire |
C6H13ClN2O |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-[(2S)-azetidin-2-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 |
Clé InChI |
XWUMAWIIGQKIEE-JEDNCBNOSA-N |
SMILES isomérique |
CNC(=O)C[C@@H]1CCN1.Cl |
SMILES canonique |
CNC(=O)CC1CCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


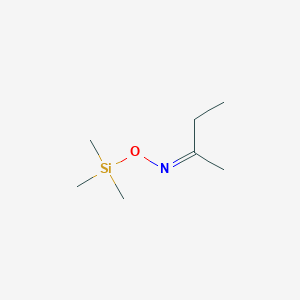
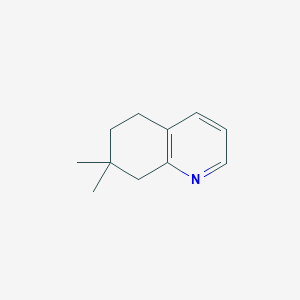


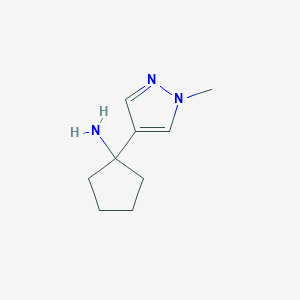
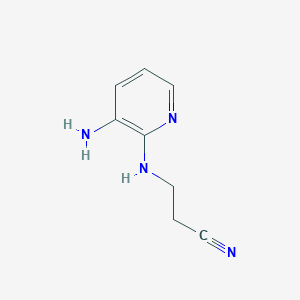
![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

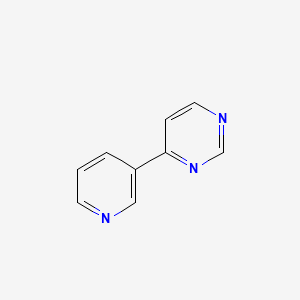

![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)



